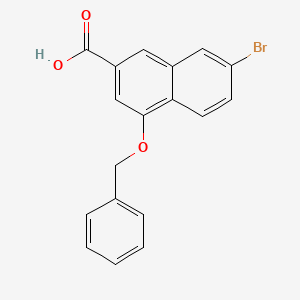
7-Bromo-4-(phenylmethoxy)-2-naphthalenecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenecarboxylic acid, 7-bromo-4-(phenylmethoxy)- is a complex organic compound that belongs to the class of naphthalenecarboxylic acids. This compound is characterized by the presence of a bromine atom at the 7th position and a phenylmethoxy group at the 4th position on the naphthalene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 7-bromo-4-(phenylmethoxy)- typically involves multiple steps. One common method includes the bromination of 2-naphthalenecarboxylic acid followed by the introduction of the phenylmethoxy group. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as iron(III) bromide to facilitate the bromination process. The phenylmethoxy group can be introduced using phenylmethanol in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 7-bromo-4-(phenylmethoxy)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce dehalogenated derivatives. Substitution reactions can result in various substituted naphthalenecarboxylic acids.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 7-bromo-4-(phenylmethoxy)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 7-bromo-4-(phenylmethoxy)- involves its interaction with specific molecular targets. The bromine atom and phenylmethoxy group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain pathways, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenecarboxylic acid: Lacks the bromine and phenylmethoxy groups, making it less reactive in certain chemical reactions.
7-Bromo-2-naphthalenecarboxylic acid: Similar but lacks the phenylmethoxy group, affecting its binding properties.
4-Phenylmethoxy-2-naphthalenecarboxylic acid: Similar but lacks the bromine atom, influencing its reactivity and applications.
Uniqueness
2-Naphthalenecarboxylic acid, 7-bromo-4-(phenylmethoxy)- is unique due to the presence of both the bromine atom and phenylmethoxy group, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and make it suitable for a wide range of applications in scientific research and industry.
Properties
Molecular Formula |
C18H13BrO3 |
|---|---|
Molecular Weight |
357.2 g/mol |
IUPAC Name |
7-bromo-4-phenylmethoxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C18H13BrO3/c19-15-6-7-16-13(9-15)8-14(18(20)21)10-17(16)22-11-12-4-2-1-3-5-12/h1-10H,11H2,(H,20,21) |
InChI Key |
SZQNSYAKFAEMDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C3C=CC(=CC3=CC(=C2)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Cyclopropylmethyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B13927755.png)
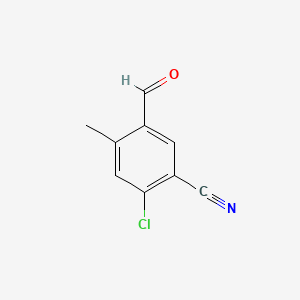
![2,4,6-trichloroThiazolo[4,5-c]pyridine](/img/structure/B13927774.png)
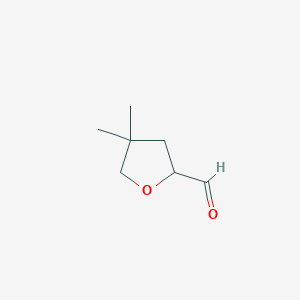

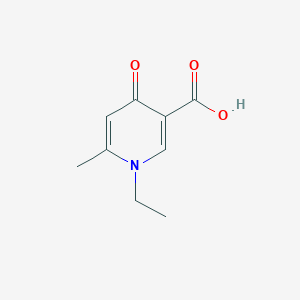

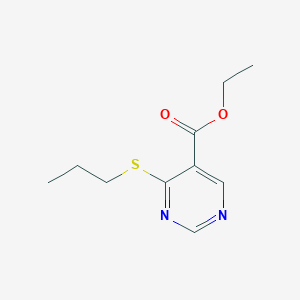
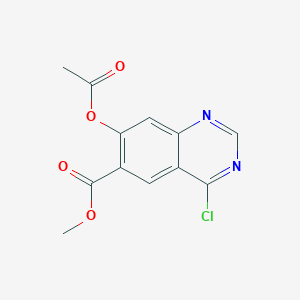
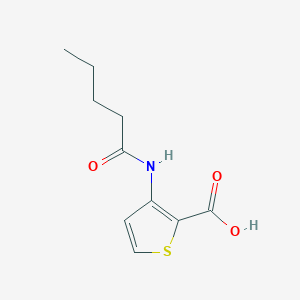
![(5E)-5-{[4-(Thiophen-2-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B13927816.png)
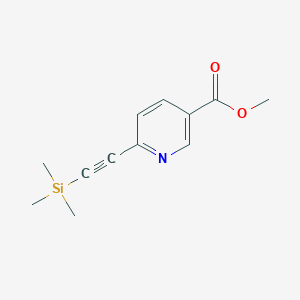
methanone](/img/structure/B13927838.png)
![7-Chloro-3,3-dimethyl-2,3-dihydrofuro[2,3-c]pyridine](/img/structure/B13927842.png)
